

9-Amino-1-nonanol: A Versatile Building Block for Novel Biomaterials

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Compound of Interest

Compound Name: 9-Amino-1-nonanol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Amino-1-nonanol is a bifunctional linear-chain molecule that is emerging as a promising building block for the synthesis of novel polymers with significant potential in the biomedical field. Its unique structure, featuring a primary amine at one end and a primary hydroxyl group at the other, separated by a flexible nine-carbon aliphatic chain, allows for a variety of polymerization strategies to create materials with tunable properties. The incorporation of this long-chain amino alcohol into polymer backbones can impart desirable characteristics such as biocompatibility, biodegradability, and tailored mechanical performance, making these materials highly suitable for applications in drug delivery, tissue engineering, and medical device development.

This technical guide provides a comprehensive overview of **9-amino-1-nonanol** as a monomer, including its chemical and physical properties. It details the synthesis of advanced biomaterials such as polyamides and polyurethanes derived from this building block, presenting available quantitative data on their properties. Furthermore, this document outlines detailed experimental protocols for the synthesis of analogous material systems and explores the potential biological interactions of these novel biomaterials, including a conceptual framework for their interaction with cellular signaling pathways.

Properties of 9-Amino-1-nonanol

9-Amino-1-nonanol is a C9 amino alcohol with the chemical formula C₉H₂₁NO. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |
|--------------------------------|--|---------------------|
| CAS Number | 109055-42-7 | [1] |
| Molecular Formula | C ₉ H ₂₁ NO | [1] |
| Molecular Weight | 159.27 g/mol | [1] |
| Boiling Point | 250.5 ± 13.0 °C (Predicted) | |
| Density | 0.893 ± 0.06 g/cm ³ (Predicted) | |
| Topological Polar Surface Area | 46.3 Å ² | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 8 | [1] |

Synthesis of Novel Materials from 9-Amino-1-nonanol

The dual functionality of **9-amino-1-nonanol** allows for its use in the synthesis of a variety of polymers, most notably polyamides and polyurethanes. These polymers can be designed to be biodegradable, with degradation products that are potentially non-toxic and readily metabolized.

Polyamides Derived from 9-Amino-1-nonanol

Polyamides are polymers characterized by repeating amide linkages (-CO-NH-). The synthesis of polyamides from **9-amino-1-nonanol** can be achieved through polycondensation reactions with dicarboxylic acids or their derivatives. The resulting polyamides can exhibit a range of thermal and mechanical properties depending on the choice of the co-monomer.

While specific quantitative data for polyamides derived directly from **9-amino-1-nonanol** is limited in publicly available literature, data from analogous aliphatic polyamides containing amino acid moieties can provide valuable insights into their expected performance. Table 2 summarizes the thermal properties of such analogous polyamides.

| Polymer System | Decomposition Temperature (TGA) | Reference |
|--------------------------------------|---------------------------------|-----------|
| Polyamide with Alanine and Benzidine | Stable up to 350-400°C | [2] |
| Polyamide with Valine and Benzidine | Stable up to 350-400°C | [2] |
| Polyamide-66 (for comparison) | Thermally stable up to 350°C | [3] |

Experimental Protocol: Synthesis of a Polyamide from a Diamine and a Diacid Chloride (Analogous System)

This protocol describes a general low-temperature solution polycondensation method that can be adapted for the synthesis of polyamides using **9-amino-1-nonanol** (after conversion to a diamine or use with a diacid chloride).

Materials:

- Diamine monomer (e.g., a derivative of **9-amino-1-nonanol**)
- Diacid chloride (e.g., isophthaloyl dichloride)
- N,N-Dimethylacetamide (DMAc), anhydrous
- Ice bath
- Mechanical stirrer
- Water, Ethanol, Acetone for washing

Procedure:

- In a flask equipped with a mechanical stirrer, dissolve the diamine monomer (1.0 mmol) in 5.0 mL of anhydrous DMAc.
- Cool the solution in an ice bath.
- In a separate flask, dissolve the diacid chloride (1.0 mmol) in 5.0 mL of anhydrous DMAc.
- Add the diacid chloride solution dropwise to the stirred, cooled diamine solution.
- Allow the reaction mixture to stir for 3 hours at 0-5°C.
- Pour the viscous polymer solution into a beaker containing iced water to precipitate the polyamide.
- Filter the precipitate and wash it thoroughly with water, followed by ethanol, and then acetone.
- Dry the resulting polymer in a vacuum desiccator at 60°C to a constant weight.[\[4\]](#)

Polyurethanes Derived from **9-Amino-1-nonanol**

Polyurethanes are formed through the reaction of a diisocyanate with a diol. The hydroxyl group of **9-amino-1-nonanol** can react with diisocyanates to form polyurethanes. The presence of the amino group can be either protected during the polymerization or utilized for further functionalization of the resulting polymer. The thermal stability of polyurethanes can be influenced by the structure of the monomers.

Specific quantitative data for polyurethanes derived directly from **9-amino-1-nonanol** is not readily available. Table 3 presents thermal properties of analogous polyurethanes to provide an indication of expected performance.

| Polymer System | 5% Decomposition Temperature (TGA) | Reference |
|--|------------------------------------|---------------------|
| Polyurethane from Isophorone Diisocyanate and Cardanol | 298 - 303°C | [5] |
| Diol | | |
| Siloxane-Polyurethane Hybrid | 330°C | [1] |
| Polyurethane Foam from Bio-polyol | Stable up to ~200°C | [6] |

Experimental Protocol: Synthesis of a Polyurethane from a Diol and a Diisocyanate (Analogous System)

This protocol outlines a general procedure for the synthesis of polyurethanes that can be adapted for **9-amino-1-nonanol**.

Materials:

- Diol monomer (e.g., **9-amino-1-nonanol**, with the amine group protected if necessary)
- Diisocyanate (e.g., isophorone diisocyanate)
- Catalyst (e.g., dibutyltin dilaurate)
- Solvent (e.g., N,N-Dimethylformamide, DMF)
- Nitrogen atmosphere

Procedure:

- In a reaction vessel under a nitrogen atmosphere, dissolve the diol monomer in anhydrous DMF.
- Add the diisocyanate to the solution in a stoichiometric ratio.
- Add a catalytic amount of dibutyltin dilaurate to the reaction mixture.

- Heat the mixture to the desired reaction temperature (e.g., 80-100°C) and stir for several hours until the desired molecular weight is achieved, monitoring the reaction progress by FTIR spectroscopy (disappearance of the NCO peak).
- Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.
- Filter and wash the polymer.
- Dry the polymer in a vacuum oven.

Applications in Drug Delivery and Tissue Engineering

The biocompatibility and biodegradability of polymers derived from amino acids and amino alcohols make them excellent candidates for biomedical applications.

Drug Delivery Systems

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely used in drug delivery. **9-Amino-1-nonanol** can be incorporated into hydrogel structures, for example, through copolymerization with other monomers. The release of drugs from these hydrogels can be controlled by the degradation of the polymer matrix.

While specific drug release data for **9-amino-1-nonanol**-based hydrogels is not available, the principles of drug release from biodegradable hydrogels are well-established. The release kinetics can often be described by models such as the Higuchi model, which relates the cumulative amount of drug released to the square root of time, indicating a diffusion-controlled mechanism.^[7]

Experimental Protocol: In Vitro Drug Release Study from a Hydrogel

This protocol describes a general method to evaluate the in vitro release of a model drug from a hydrogel.

Materials:

- Drug-loaded hydrogel
- Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)
- Incubator or water bath at 37°C
- UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

- Place a known amount of the drug-loaded hydrogel into a known volume of PBS (e.g., in a dialysis bag or as a free-standing gel in a vial).
- Incubate the system at 37°C with gentle agitation.
- At predetermined time intervals, withdraw a sample of the release medium.
- Replace the withdrawn volume with fresh PBS to maintain a constant volume.
- Quantify the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculate the cumulative percentage of drug released over time.[\[8\]](#)

Tissue Engineering Scaffolds

Polymers derived from amino alcohols can be fabricated into porous scaffolds that mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. The mechanical properties and degradation rate of these scaffolds can be tailored to match the requirements of the target tissue. For instance, elastomeric poly(ester amide)s based on amino alcohols have been developed with a low Young's modulus and long degradation half-lives, making them suitable for soft tissue engineering.[\[9\]](#)[\[10\]](#)

Biological Interactions and Signaling Pathways

Understanding the interaction of biomaterials with cells and tissues is crucial for their successful application. While specific studies on the cellular signaling pathways affected by

materials derived from **9-amino-1-nonanol** are not yet available, a conceptual framework can be proposed based on the known interactions of biomaterials with cells.

A biomaterial surface, upon implantation, is immediately coated with proteins from the surrounding biological fluids. Cells interact with this protein layer through surface receptors, such as integrins. This interaction can trigger a cascade of intracellular signaling events that influence cell behavior, including adhesion, proliferation, differentiation, and inflammation.

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Caption: Conceptual workflow of a biomaterial interacting with a cell.

The diagram above illustrates a potential signaling cascade initiated by a biomaterial. The material's surface properties will dictate the composition of the adsorbed protein layer, which in turn determines the cellular response. For example, the activation of Focal Adhesion Kinase (FAK) upon integrin binding can initiate downstream pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately leading to changes in gene expression and cellular behavior. The specific cellular responses to a **9-amino-1-nonanol**-based material would need to be determined through *in vitro* and *in vivo* studies.

Conclusion

9-Amino-1-nonanol represents a highly versatile and promising building block for the creation of novel biomaterials. Its bifunctional nature allows for the synthesis of a wide range of polymers, including polyamides and polyurethanes, with tunable properties. While specific quantitative data on materials derived directly from **9-amino-1-nonanol** is still emerging, the broader class of amino acid and amino alcohol-based polymers has demonstrated significant potential for applications in drug delivery and tissue engineering. Future research should focus on the detailed characterization of **9-amino-1-nonanol**-based materials to fully elucidate their structure-property relationships and to investigate their specific interactions with biological systems, including their influence on cellular signaling pathways. Such studies will be crucial for the rational design and successful translation of these advanced materials into clinical applications.

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